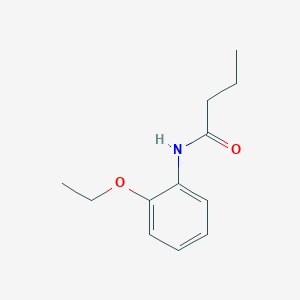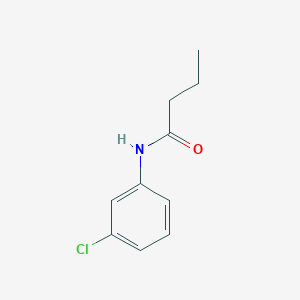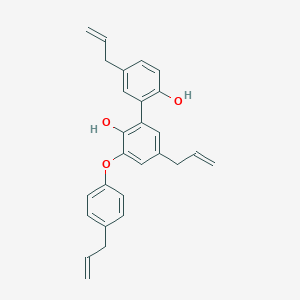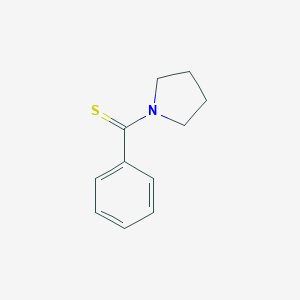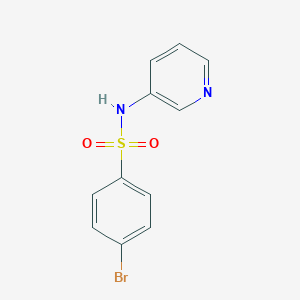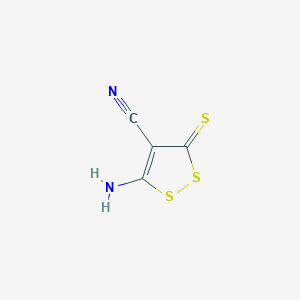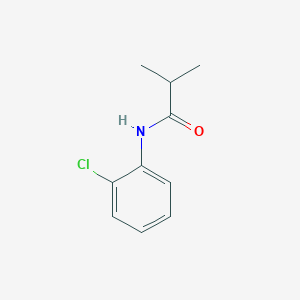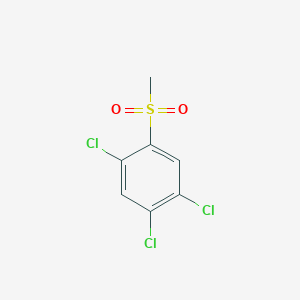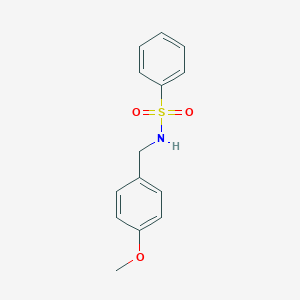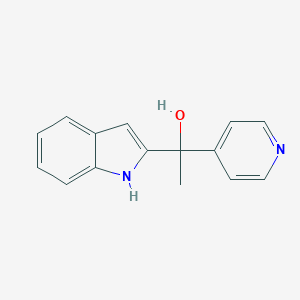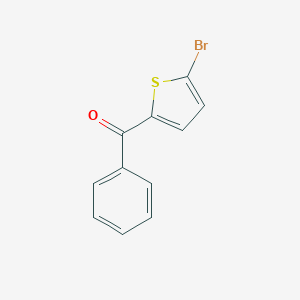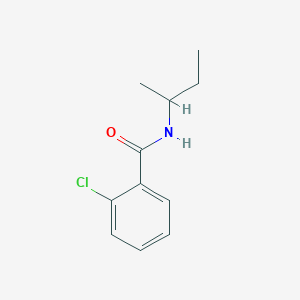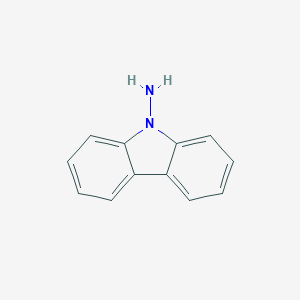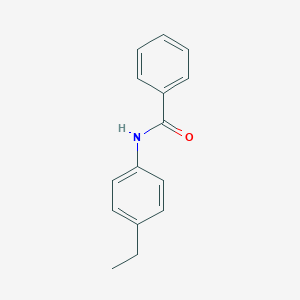
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. The compound is also known as brominated thiochromanone and has a molecular formula of C9H7BrO3S. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 200-202 °C.
Mécanisme D'action
The mechanism of action of 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is not fully understood. However, studies suggest that the compound works by inhibiting the growth and proliferation of microorganisms. It is believed that the compound disrupts the cell membrane and cell wall of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
Apart from its antimicrobial properties, 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Studies have shown that the compound exhibits significant antioxidant activity, which can help protect cells from oxidative damage. Additionally, the compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide in lab experiments is its potent antimicrobial activity. The compound can be used to test the efficacy of various antimicrobial agents against different bacterial and fungal strains. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research involving 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide. One potential area of research is the development of new antimicrobial agents based on the structure of the compound. Additionally, the compound's antioxidant and anti-inflammatory properties can be further studied for their potential use in the treatment of various diseases. Furthermore, the compound's low solubility in water can be addressed by developing new methods for its synthesis or by modifying its structure.
Méthodes De Synthèse
The synthesis of 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide can be achieved by several methods. One of the most commonly used methods involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of bromine. The reaction yields 3-bromo-2,3-dihydro-4H-thiochromen-4-one, which is then oxidized to 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide using hydrogen peroxide.
Applications De Recherche Scientifique
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research involves the compound's antibacterial and antifungal properties. Several studies have shown that the compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains.
Propriétés
Numéro CAS |
27720-87-2 |
|---|---|
Nom du produit |
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide |
Formule moléculaire |
C9H7BrO3S |
Poids moléculaire |
275.12 g/mol |
Nom IUPAC |
3-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H7BrO3S/c10-7-5-14(12,13)8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 |
Clé InChI |
DEGLAKGDZIPTAY-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C2S1(=O)=O)Br |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C2S1(=O)=O)Br |
Autres numéros CAS |
27720-87-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



